3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride
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Overview
Description
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group and a diazirine ring attached to an aniline moiety
Mechanism of Action
Target of Action
Amines, such as this compound, are known to be basic and good nucleophiles . They can react with electrophiles in several polar reactions .
Mode of Action
The mode of action of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride involves its interaction with its targets. They can react with electrophiles in several polar reactions .
Biochemical Pathways
Amines are known to react with electrophiles in several polar reactions . This suggests that the compound could potentially affect various biochemical pathways involving these reactions.
Pharmacokinetics
The basicity and nucleophilicity of amines can influence their pharmacokinetic properties .
Result of Action
The compound’s basicity and nucleophilicity suggest that it could potentially interact with various molecular targets and induce changes at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzylamine with diazomethane to form the diazirine ring. This intermediate is then reacted with aniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The diazirine ring can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted aromatic compounds, while reduction can lead to the formation of amines.
Scientific Research Applications
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the diazirine ring but shares the trifluoromethyl group.
3-(Diazirin-3-yl)aniline: Contains the diazirine ring but lacks the trifluoromethyl group.
3-(Trifluoromethyl)-3H-diazirin-3-yl)benzene: Similar structure but without the aniline moiety.
Uniqueness
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride is unique due to the combination of the trifluoromethyl group and the diazirine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring photoaffinity labeling and the study of molecular interactions .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUPHVNBHIRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2(N=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196820-30-1 |
Source
|
Record name | 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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